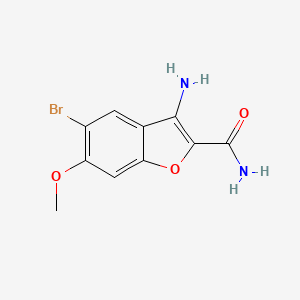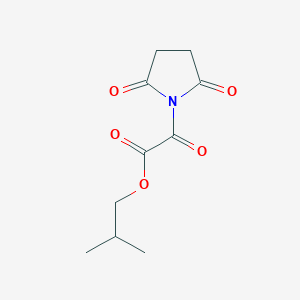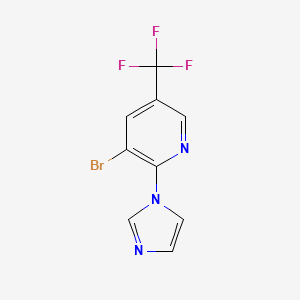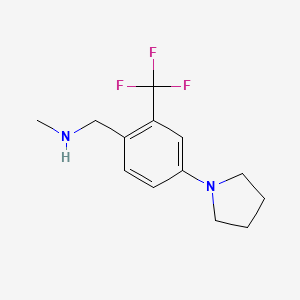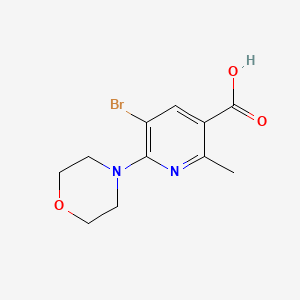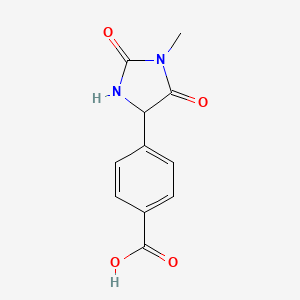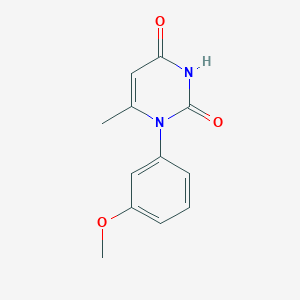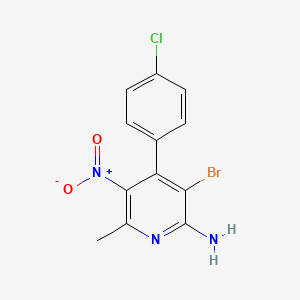
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is the bromination of a precursor pyridine derivative, followed by nitration and subsequent substitution reactions to introduce the chlorophenyl and methyl groups. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogen and nitro groups can enhance binding affinity to biological targets.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of functional groups can influence the biological activity and selectivity of these compounds.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen substituents can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-(4-fluorophenyl)-6-methyl-5-nitropyridin-2-amine
- 3-Bromo-4-(4-methylphenyl)-6-methyl-5-nitropyridin-2-amine
- 3-Bromo-4-(4-iodophenyl)-6-methyl-5-nitropyridin-2-amine
Comparison: Compared to its analogs, 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine exhibits unique reactivity due to the presence of the chlorine substituent Chlorine’s electronegativity and size can influence the compound’s chemical behavior and interactions with biological targets
Eigenschaften
Molekularformel |
C12H9BrClN3O2 |
|---|---|
Molekulargewicht |
342.57 g/mol |
IUPAC-Name |
3-bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H9BrClN3O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3,(H2,15,16) |
InChI-Schlüssel |
STDWNQYTSVPUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)N)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



